C-7 Stereochemical Identity: (3aR,7R,7aR) vs. (3aR,7S,7aR) Epimer and Impact on Downstream Bioactivity
The target compound possesses the (R) absolute configuration at C-7, whereas the commercially more widely available epimer bears the (S) configuration at this position (CAS 2139330-15-5). In the structurally related isofebrifugine/febrifugine alkaloid series, the C-2′ (analogous to C-7 in the hexahydrofuro[3,2-b]pyridine core) stereoconfiguration is a critical determinant of antiplasmodial potency: the natural product isofebrifugine (cis-fused, (2S,3aS,7aS) configuration) and its enantiomer exhibit divergent EC₅₀ values against Plasmodium falciparum, with the active 3′′-keto derivative of febrifugine achieving an EC₅₀ of 2.0 × 10⁻⁸ M, while certain stereoisomeric analogues display substantially reduced activity [1]. Although direct IC₅₀ or EC₅₀ data for the target compound versus its (3aR,7S,7aR) epimer are not yet published, the established stereochemistry-activity relationship in the same scaffold class demonstrates that inversion at the hydroxy-bearing carbon produces non-equivalent pharmacological entities [2].
| Evidence Dimension | Stereochemical configuration at C-7 position |
|---|---|
| Target Compound Data | C-7 configuration: (R); SMILES: CC(C)(C)OC(=O)N1CC[C@H]([C@H]2[C@H]1CCO2)O |
| Comparator Or Baseline | C-7 epimer (3aR,7S,7aR): C-7 configuration (S); SMILES: CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@H]1CCO2)O; CAS 2139330-15-5; MDL MFCD28122595 |
| Quantified Difference | Opposite absolute configuration at C-7; in-class febrifugine analogues show EC₅₀ differences exceeding 10-fold between stereoisomeric pairs (e.g., isofebrifugine vs. febrifugine) [1] |
| Conditions | Stereochemical assignment by NMR; biological activity comparison from P. falciparum in vitro culture (febrifugine class) |
Why This Matters
Procurement of the incorrect C-7 epimer directly inserts the wrong stereochemical handle into a synthetic sequence, risking nullification of the target molecule's biological activity — a risk documented across the febrifugine alkaloid class where stereoisomers show >10-fold potency differences.
- [1] Kikuchi, H.; Tasaka, H.; Hirai, S.; Takaya, Y.; Iwabuchi, Y.; Ooi, H.; Hatakeyama, S.; Kim, H.-S.; Wataya, Y.; Oshima, Y. Potent Antimalarial Febrifugine Analogues against the Plasmodium Malaria Parasite. J. Med. Chem. 2002, 45 (12), 2563–2570. DOI: 10.1021/jm010448q. View Source
- [2] Zhang, J.; Huang, B.; Lu, Y.; Li, W.; Zhuang, Z.; Ke, D.; Zhong, J.; Zhou, J.; Chen, Q. Synthesis and Biological Evaluation of Isofebrifugine Analogues. Lett. Org. Chem. 2019, 16 (12), 951–957. DOI: 10.2174/1570178616666190417115639. View Source
